molecular formula C6H4BClF2O2 B1404663 (2-Chloro-3,5-difluorophenyl)boronic acid CAS No. 1451393-37-5

(2-Chloro-3,5-difluorophenyl)boronic acid

Cat. No. B1404663
CAS RN: 1451393-37-5
M. Wt: 192.36 g/mol
InChI Key: YDJPWIRZACQGEP-UHFFFAOYSA-N
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Description

“(2-Chloro-3,5-difluorophenyl)boronic acid” is a chemical compound with the molecular formula C6H4BClF2O2 . It is a useful reagent in various biochemical reactions .


Molecular Structure Analysis

The molecular structure of “(2-Chloro-3,5-difluorophenyl)boronic acid” consists of a boron atom bonded to two hydroxyl groups and a phenyl ring. The phenyl ring is substituted with two fluorine atoms and one chlorine atom .


Chemical Reactions Analysis

“(2-Chloro-3,5-difluorophenyl)boronic acid” can participate in various chemical reactions. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions . It is also a useful reagent for the preparation of potent and selective sphingosine phosphate receptor antagonists .


Physical And Chemical Properties Analysis

“(2-Chloro-3,5-difluorophenyl)boronic acid” has a molecular weight of 192.356 . It has a density of 1.5±0.1 g/cm3 and a boiling point of 307.6±52.0 °C at 760 mmHg .

Scientific Research Applications

Sensing Applications

(2-Chloro-3,5-difluorophenyl)boronic acid: is utilized in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems. The compound can be used at the interface of the sensing material or within the bulk sample, providing versatility in detection methods.

Biological Labelling

The boronic acid moiety of this compound allows for selective binding to cis-diols, which are prevalent in biological molecules. This property is exploited in biological labelling, enabling researchers to tag and track biological molecules in various experimental settings .

Protein Manipulation and Modification

Researchers leverage the reactivity of (2-Chloro-3,5-difluorophenyl)boronic acid to modify proteins. This can involve altering the protein’s function, stability, or localization, which is significant for understanding protein dynamics and interactions .

Therapeutic Development

The compound’s interaction with biological molecules also extends to therapeutic applications. It can be used to develop new drugs by targeting specific biological pathways or molecules, potentially leading to novel treatments for various diseases .

Separation Technologies

In the field of separation science, (2-Chloro-3,5-difluorophenyl)boronic acid can be employed to create materials that selectively bind certain molecules. This is particularly useful in chromatography and other techniques where precise separation of compounds is required .

Electrophoresis of Glycated Molecules

The compound is used in electrophoresis to separate glycated molecules, which are important biomarkers for diseases like diabetes. Its ability to interact with sugars makes it a valuable tool in this analytical method .

Building Materials for Analytical Methods

(2-Chloro-3,5-difluorophenyl)boronic acid: serves as a building block for creating microparticles and polymers that are used in various analytical methods. These materials can enhance the sensitivity and specificity of detection assays .

Controlled Release Systems

In pharmaceutical research, the compound is used to develop controlled release systems, such as those needed for insulin delivery. This application takes advantage of the compound’s reactivity to create polymers that respond to changes in the environment, releasing their payload at the desired rate .

Safety and Hazards

“(2-Chloro-3,5-difluorophenyl)boronic acid” is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of (2-Chloro-3,5-difluorophenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group of the compound transfers an organyl group to a metal, in this case, palladium . This results in the formation of a new carbon-carbon bond, which is a crucial step in the Suzuki-Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by (2-Chloro-3,5-difluorophenyl)boronic acid . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the synthesis of various complex organic compounds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its properties have been tailored for application under specific Suzuki-Miyaura coupling conditions . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The result of the action of (2-Chloro-3,5-difluorophenyl)boronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of complex organic compounds . The compound’s action thus has significant implications for organic synthesis and medicinal chemistry .

Action Environment

The action of (2-Chloro-3,5-difluorophenyl)boronic acid is influenced by various environmental factors. The success of the Suzuki-Miyaura cross-coupling reaction, for instance, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign , which makes it a preferred choice for reactions under specific conditions .

properties

IUPAC Name

(2-chloro-3,5-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF2O2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJPWIRZACQGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1Cl)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901260208
Record name B-(2-Chloro-3,5-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901260208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-3,5-difluorophenyl)boronic acid

CAS RN

1451393-37-5
Record name B-(2-Chloro-3,5-difluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451393-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(2-Chloro-3,5-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901260208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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